Imidazo(4,5,1-kl)phenoxazine
Overview
Description
Imidazo(4,5,1-kl)phenoxazine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, material science, and chemical biology. This compound is characterized by a fused ring system that includes both imidazole and phenoxazine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(4,5,1-kl)phenoxazine typically involves the construction of the imidazole ring followed by its fusion with the phenoxazine moiety. One common method includes the cyclization of 4,5-dihydroxyimidazolidin-2-ones with thiosemicarbazide under acidic catalysis . Another approach involves the reaction of 1-(2-isocyanophenyl)-1H-imidazole with appropriate reagents to form the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Imidazo(4,5,1-kl)phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-4-sulfonamides, while substitution reactions can introduce various functional groups onto the phenoxazine ring .
Scientific Research Applications
Imidazo(4,5,1-kl)phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial and anticancer activity, making it a candidate for drug development.
Medicine: Potential use as an inhibitor of enzymes such as PDE4, which is involved in inflammatory processes.
Mechanism of Action
The mechanism of action of imidazo(4,5,1-kl)phenoxazine involves its interaction with specific molecular targets and pathways. For instance, as a PDE4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic AMP (cAMP) and thereby modulating inflammatory responses . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Imidazo(4,5,1-kl)phenoxazine can be compared with other similar compounds such as:
Imidazo(4,5-b)pyridine: Known for its GABA A receptor agonist activity and use as proton pump inhibitors.
Imidazo(4,5-c)pyridine: Exhibits similar biological activity and is used in the development of NSAIDs and other therapeutic agents.
Imidazo(4,5,1-kl)phenothiazine: Another fused heterocyclic compound with significant antibacterial and anticancer properties.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
8-thia-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2S/c1-2-6-11-10(5-1)15-8-14-9-4-3-7-12(16-11)13(9)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBGUSYEPZUTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NC4=C3C(=CC=C4)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174040 | |
Record name | Imidazo(4,5,1-kl)phenoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202-25-5 | |
Record name | Imidazo(4,5,1-kl)phenoxazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo(4,5,1-kl)phenoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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